1,1,1,2,2,3-Hexachloro-3-fluoropropane
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Overview
Description
1,1,1,2,2,3-Hexachloro-3-fluoropropane is a halogenated organic compound with the molecular formula C₃HCl₆F. It is characterized by the presence of six chlorine atoms and one fluorine atom attached to a three-carbon propane backbone. This compound is known for its high density and boiling point, making it a subject of interest in various scientific and industrial applications .
Preparation Methods
The synthesis of 1,1,1,2,2,3-hexachloro-3-fluoropropane typically involves the halogenation of a suitable precursor. One common method is the reaction of tetrachloroethylene with hydrogen fluoride in the presence of a catalyst such as aluminum chloride. This reaction proceeds under controlled conditions to ensure the selective formation of the desired product . Industrial production methods often involve similar halogenation reactions, optimized for large-scale synthesis and high yield .
Chemical Reactions Analysis
1,1,1,2,2,3-Hexachloro-3-fluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives, often using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, oxidation can occur under specific conditions, potentially leading to the formation of more oxidized products
Common reagents used in these reactions include hydrogen fluoride, aluminum chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1,1,1,2,2,3-Hexachloro-3-fluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other halogenated compounds.
Biology: The compound’s unique halogenation pattern makes it useful in studies involving halogenated biomolecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, although its direct medical applications are limited.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes
Mechanism of Action
The mechanism by which 1,1,1,2,2,3-hexachloro-3-fluoropropane exerts its effects is primarily through its interactions with other molecules via halogen bonding. The presence of multiple chlorine and fluorine atoms allows for strong intermolecular interactions, which can influence the reactivity and stability of the compound. These interactions are crucial in its role as a reagent in various chemical reactions .
Comparison with Similar Compounds
1,1,1,2,2,3-Hexachloro-3-fluoropropane can be compared to other halogenated propanes, such as:
- 1,1,1,2,3,3-Hexachloro-2-fluoropropane
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 1,1,1,2,2,3,3-Heptachloro-3-fluoropropane
These compounds share similar halogenation patterns but differ in the number and position of halogen atoms. The unique combination of six chlorine atoms and one fluorine atom in this compound gives it distinct physical and chemical properties, making it particularly useful in specific applications .
Properties
CAS No. |
422-26-4 |
---|---|
Molecular Formula |
C3HCl6F |
Molecular Weight |
268.7 g/mol |
IUPAC Name |
1,1,1,2,2,3-hexachloro-3-fluoropropane |
InChI |
InChI=1S/C3HCl6F/c4-1(10)2(5,6)3(7,8)9/h1H |
InChI Key |
FVFRHJRSCRWRPY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)(Cl)Cl)(F)Cl |
Origin of Product |
United States |
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